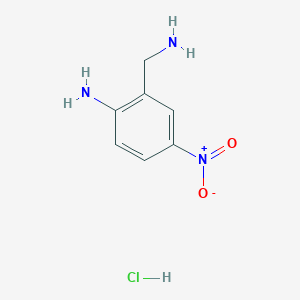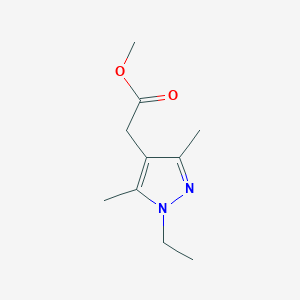
2-(Aminomethyl)-4-nitroaniline hydrochloride
描述
The compound 2-(Aminomethyl)-4-nitroaniline hydrochloride, closely related to 2-amino-4-nitroaniline, exhibits intriguing properties due to its crystallization in a noncentrosymmetric space group. This characteristic endows it with significant potential for second-order nonlinear optical (NLO) properties in the bulk form. The compound's structure in the solid state has been confirmed to have a quinoide-like configuration, which contrasts with its aromatic configuration in the excited state as indicated by UV and theoretical data. The charge-transfer band observed in UV-vis spectral studies shows considerable shifts, which are indicative of a high molecular first hyperpolarizability. This property is further supported by calculations that predict strong NLO properties at the molecular level .
Synthesis Analysis
The synthesis of derivatives of nitroaniline compounds, such as 2-methyl-4-nitroaniline, involves using precursors like 2-totuidine, with acetic acid as an N-acylation agent and mixed acid as a nitration agent, followed by hydrochloric acid hydrolysis. The reaction conditions, such as temperature and molar ratios, are critical for optimizing yields. For instance, the synthesis of 2-methyl-4-nitroaniline and 2-methyl-6-nitroaniline achieved yields of 27.72% and 44.75%, respectively, under optimal conditions . Although not directly related to 2-(Aminomethyl)-4-nitroaniline hydrochloride, these studies provide insight into the synthesis strategies that could be adapted for related compounds.
Molecular Structure Analysis
The molecular and crystal structures of nitroaniline derivatives have been extensively studied. For example, the crystal structures of various nitroderivatives of 2-amino-4-methylpyridine have been determined, revealing that these structures are stabilized by a combination of N-H···N and N-H···O hydrogen bonds, forming layered arrangements with dimeric motifs. The molecular structures have been confirmed using both X-ray studies and DFT calculations, which also provide vibrational wavenumbers for further analysis . These findings are relevant to understanding the molecular structure of 2-(Aminomethyl)-4-nitroaniline hydrochloride, as they highlight the importance of hydrogen bonding and the potential for complex formation.
Chemical Reactions Analysis
The reactivity of nitroaniline compounds can lead to the formation of various derivatives through reactions with other chemicals. For instance, the reaction of 2-nitro-4-thiocyanatoaniline with 4-nitrochlorobenzene in an aqueous alkaline medium, in the presence of a phase-transfer catalyst, results in the synthesis of 4-amino-3,4'-dinitrodiphenyl sulfide. The optimal conditions for this synthesis have been explored, which is crucial for the isolation of the desired product . These types of reactions demonstrate the versatility of nitroaniline compounds in chemical synthesis and their potential for forming complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitroaniline derivatives are influenced by their molecular and crystal structures. For example, the complex of 2-methyl-4-nitroaniline with trichloroacetic acid forms with proton transfer, resulting in a crystal built up of protonated 2-methyl-4-nitroanilinium cations, trichloroacetate anions, and neutral trichloroacetic acid molecules. The vibrational properties of this complex have been studied using FTIR, FT-Raman, and far-infrared spectral studies, complemented by quantum chemical studies using DFT methods. These investigations provide detailed insights into the vibrational assignments, structural parameters, energies, thermodynamic parameters, and NBO charges of the complex . Such detailed analyses are essential for understanding the physical and chemical properties of 2-(Aminomethyl)-4-nitroaniline hydrochloride and related compounds.
作用机制
安全和危害
未来方向
属性
IUPAC Name |
2-(aminomethyl)-4-nitroaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.ClH/c8-4-5-3-6(10(11)12)1-2-7(5)9;/h1-3H,4,8-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEPJUDHODRVBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CN)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amine](/img/structure/B1289947.png)

![[3-(3,5-Dimethyl-pyrazol-1-yl)-propyl]-methyl-amine](/img/structure/B1289949.png)
![[(5-Isobutylisoxazol-3-yl)methyl]amine](/img/structure/B1289950.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine](/img/structure/B1289955.png)

![6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1289967.png)





